"6-Boc-1-hydroxy-6-aza-spiro[3.4]octane" CAS number
"6-Boc-1-hydroxy-6-aza-spiro[3.4]octane" CAS number
An In-depth Technical Guide to 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane: A Key Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, commonly known as 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane. As a uniquely constrained, three-dimensional building block, this spirocyclic scaffold has garnered significant interest in medicinal chemistry. Its rigid structure offers a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties, target selectivity, and metabolic stability in drug candidates.[1] This document delves into the compound's core properties, provides a representative synthetic pathway with mechanistic insights, explores its strategic application in drug development, and outlines essential safety and handling protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel structural motifs in their discovery programs.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the pursuit of novel therapeutics, medicinal chemists are increasingly turning to complex, three-dimensional molecular architectures. Spirocyclic N-heterocycles are a privileged class of building blocks in this endeavor.[1] Their defining feature—two rings connected by a single, shared carbon atom—imparts significant conformational rigidity. This rigidity is highly advantageous, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise, predictable orientation of functional groups in three-dimensional space.[1][2]
The aza-spiro[3.4]octane core, in particular, serves as a versatile and uncharted module for drug discovery.[3] By incorporating such spirocycles, chemists can enhance the sp3 character of their molecules, a property often correlated with improved solubility, metabolic stability, and overall clinical success rates.[2] 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane represents a functionally optimized version of this scaffold, featuring a Boc-protected amine for controlled, sequential synthesis and a hydroxyl group that acts as a convenient handle for further chemical elaboration.
Compound Profile and Physicochemical Properties
6-Boc-1-hydroxy-6-aza-spiro[3.4]octane is a bulk drug intermediate valued for its unique structural properties.[4] Its identity and key characteristics are summarized below.
Chemical Structure
Caption: Chemical structure of 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1341039-44-8 | [4][5] |
| Molecular Formula | C12H21NO3 | [4] |
| Molecular Weight | 227.30 g/mol | [4] |
| IUPAC Name | tert-Butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | [4] |
| Synonyms | 6-N-Boc-1-hydroxy-6-aza-spiro[3.4]octane | [4][5] |
| Boiling Point | 333.8 ± 25.0 °C (Predicted) | [5] |
| Appearance | (Typically a solid) | Vendor Data |
| Storage Conditions | 2-8°C for long-term storage | [5] |
Synthesis and Mechanistic Considerations
The synthesis of novel azaspiro[3.4]octanes often involves step-economic and scalable routes.[3] While proprietary specifics may vary, a plausible and illustrative synthesis can be conceptualized starting from a related keto-ester, demonstrating key chemical transformations common in modern organic synthesis.
Hypothetical Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Protocol and Rationale
This protocol outlines the reduction of the corresponding ketone, 6-Boc-1-oxo-6-aza-spiro[3.4]octane (CAS 1251010-17-9), a commercially available starting material.[6][7]
Objective: To selectively reduce the ketone functionality to a hydroxyl group without affecting the Boc-protecting group.
Protocol:
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Reaction Setup: Dissolve 6-Boc-1-oxo-6-aza-spiro[3.4]octane (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. The vessel is cooled to 0°C in an ice bath.
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Rationale: Methanol is an excellent solvent for both the substrate and the reducing agent. Cooling the reaction to 0°C helps to control the initial exotherm and improve the selectivity of the reduction.
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Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes.
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Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols in the presence of esters or carbamates like the Boc group. Adding it in portions prevents a dangerously vigorous reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup and Quenching: Once complete, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. The methanol is then removed under reduced pressure.
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Rationale: Quenching destroys any excess NaBH₄. Removal of the organic solvent facilitates the subsequent extraction.
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Extraction: The resulting aqueous residue is extracted three times with an organic solvent such as ethyl acetate or dichloromethane (DCM). The combined organic layers are washed with brine.
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Rationale: Extraction isolates the desired product from the aqueous phase containing inorganic salts. The brine wash helps to remove residual water from the organic phase.
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Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography to yield the final 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane lies in its role as a multifunctional module for building more complex bioactive molecules.[3] Its utility stems from two key features: the protected amine and the reactive hydroxyl group.
Strategic Functionalization Workflow
Caption: Strategic pathways for elaborating the spirocyclic scaffold.
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Amine Deprotection and Elaboration: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM). This unmasks the secondary amine, which can then undergo a wide array of subsequent reactions, including amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, or arylation reactions. This makes it a key intermediate for building libraries of compounds for screening.[8][]
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Hydroxyl Group Functionalization: The tertiary alcohol at the C-1 position is a versatile functional handle. It can be:
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Displaced: After activation (e.g., conversion to a mesylate or tosylate), it can be displaced by various nucleophiles to introduce new functional groups.
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Used as an Attachment Point: It can form esters or ethers, allowing for the connection of other molecular fragments.
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This dual functionality allows for the rapid generation of diverse chemical matter around a rigid, 3D-oriented core, which is a powerful strategy for exploring chemical space and optimizing ligand-target interactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Boc-1-hydroxy-6-aza-spiro[3.4]octane is not publicly available, data from closely related compounds and general laboratory safety principles dictate the following precautions.[10][11][12]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[10]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended) away from incompatible materials such as strong oxidizing agents.[5][10]
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First Aid:
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If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
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In Case of Skin Contact: Immediately wash with plenty of soap and water.[12]
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[10][12]
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If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[10]
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Conclusion
6-Boc-1-hydroxy-6-aza-spiro[3.4]octane is more than just a chemical intermediate; it is a strategic tool for overcoming common challenges in drug discovery. Its inherent three-dimensionality and conformational rigidity provide a robust platform for designing novel molecules with improved pharmacological profiles. The orthogonal handles of the Boc-protected amine and the tertiary alcohol offer synthetic flexibility, enabling chemists to systematically explore structure-activity relationships. As the demand for novel, patentable, and effective drug candidates continues to grow, the adoption of sophisticated building blocks like this azaspirocycle will be crucial for the next generation of therapeutic innovation.
References
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Chemdad Co., Ltd. (n.d.). 6-Boc-1-oxo-6-aza-spiro[3.4]octane. Retrieved from [Link]
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet for 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]
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